molecular formula C11H16N2O7S2 B1141506 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide CAS No. 107294-90-6

4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide

Cat. No.: B1141506
CAS No.: 107294-90-6
M. Wt: 352.4 g/mol
InChI Key: ULQNNRMRJIVSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide is a chemical compound with the molecular formula C11H16N2O7S2. It is also known by its systematic name, 2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate. This compound is characterized by its white crystalline powder appearance and is soluble in polar solvents such as formamide, dimethyl sulfoxide, and dichloromethane .

Preparation Methods

The synthesis of 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethylsulfonyl chloride to form 4-aminobenzoyl ethyl sulfone. This intermediate is then reacted with ethylene oxide in the presence of a base to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. The pathways involved in its mechanism of action include the inhibition of sulfonamide-sensitive enzymes, leading to the disruption of metabolic processes .

Comparison with Similar Compounds

4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide can be compared with other similar compounds such as:

    Sodium;2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate: This compound has a similar structure but differs in the position of the amino group on the benzoyl ring.

    Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate: This compound is similar but has a different counterion.

    Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfonate: This compound has a sulfonate group instead of a sulfate group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

107294-90-6

Molecular Formula

C11H16N2O7S2

Molecular Weight

352.4 g/mol

IUPAC Name

2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate

InChI

InChI=1S/C11H16N2O7S2/c12-10-3-1-9(2-4-10)11(14)13-5-7-21(15,16)8-6-20-22(17,18)19/h1-4H,5-8,12H2,(H,13,14)(H,17,18,19)

InChI Key

ULQNNRMRJIVSDR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)CCOS(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)CCOS(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.